1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

Overview

Description

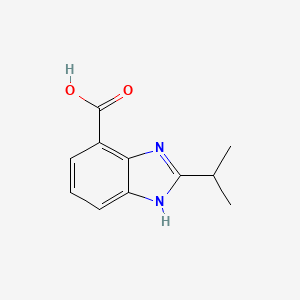

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole core with a carboxylic acid group at the 7th position and an isopropyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides high yields and mild reaction conditions .

Industrial Production Methods

Industrial production methods often involve the use of large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can produce halogenated benzimidazoles.

Scientific Research Applications

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has a wide range of scientific research applications:

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

1H-Benzimidazole-2-carboxylic acid: This compound has a carboxylic acid group at the 2nd position instead of the 7th position.

5,7-Dibromoindole: This compound features bromine substituents on an indole core, which is structurally similar to benzimidazole.

4-Imidazolecarboxylic acid: This compound has a carboxylic acid group on an imidazole ring, which is a simpler structure compared to benzimidazole.

Uniqueness

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2nd position and the carboxylic acid group at the 7th position allows for unique interactions and reactivity compared to other benzimidazole derivatives.

Biological Activity

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

- Molecular Formula : C11H12N2O2

- CAS Number : 916075-96-2

This compound features a benzimidazole core with a carboxylic acid functional group and an isopropyl substituent, which may influence its biological interactions.

Biological Activity Overview

Benzimidazole derivatives are recognized for a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Antiviral : Activity against several viruses by disrupting their replication processes.

- Anti-inflammatory : Reduction of inflammatory responses in various conditions.

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

The biological activity of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is attributed to its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells.

- Receptor Binding : It can bind to various receptors, altering signal transduction pathways that influence cellular responses.

- Microtubule Interaction : Similar to other benzimidazoles, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells and affecting motility in parasites.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in various biological contexts:

- Anticancer Studies : A study demonstrated that derivatives similar to 1H-Benzimidazole-7-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through the mitochondrial pathway .

- Antimicrobial Efficacy : Research indicated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Properties

IUPAC Name |

2-propan-2-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFFMBLKMOKZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.